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Compound of Interest

Compound Name: 2-Bromo-3-methylbutanal

cat. No.: 81278959

An In-Depth Technical Guide to 2-Bromo-3-methylbutanal: Properties, Synthesis, and
Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbutanal, a
halogenated aldehyde of significant interest in synthetic organic chemistry. The core focus is an
exploration of its fundamental molecular properties, led by its molecular weight, and extending
to its synthesis, reactivity, and analytical characterization. As an a-bromoaldehyde, this
compound serves as a versatile electrophilic building block, particularly for the construction of
more complex molecular architectures relevant to pharmaceutical and fine chemical industries.
This document details a robust, high-selectivity synthetic protocol, outlines its key chemical
transformations, and provides a framework for its unambiguous spectroscopic identification.
The guide is intended for researchers, chemists, and drug development professionals seeking
to leverage the unique reactivity of this and similar intermediates.

Core Molecular Profile

A foundational understanding of a reagent begins with its precise molecular and physical
properties. These data points are critical for stoichiometric calculations, reaction planning, and
analytical interpretation.

Chemical Identity

The compound is systematically named 2-bromo-3-methylbutanal, indicating a four-carbon
aldehyde (butanal) with a bromine atom at the alpha-position (carbon 2) and a methyl group at
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the beta-position (carbon 3).

Identifier Value Source
IUPAC Name 2-bromo-3-methylbutanal [1]
Molecular Formula CsHoBrO [1][2]
CAS Number 64932-36-1 [11[3]
Canonical SMILES CC(C)Cc(C=0)Br [1]
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Physicochemical Properties

The molecular weight is a cornerstone property, directly impacting all gravimetric and molar-

based experimental designs.

Property Value Source
Molecular Weight 165.03 g/mol [11121[3]
Monoisotopic Mass 163.98368 Da [1][4]
XLogP3-AA (Lipophilicity) 1.9 [1]
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 1 [1]
Polar Surface Area 17.1 A2 [1]
Stereochemistry

The presence of a bromine atom and an isopropyl group on the a-carbon (C2) renders this

carbon a chiral center. Therefore, 2-Bromo-3-methylbutanal exists as a pair of enantiomers:
(2R)-2-bromo-3-methylbutanal and (2S)-2-bromo-3-methylbutanal.[2] Unless a

stereoselective synthesis is employed, the compound is typically produced and used as a
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racemic mixture. The stereochemistry is a critical consideration in drug development, where
enantiomers can exhibit vastly different biological activities.

Synthesis and Mechanistic Insights

The preparation of a-bromoaldehydes is a classic but challenging transformation in organic
synthesis. The primary difficulties arise from the acid-sensitivity of the aldehyde functional
group and the hydrobromic acid (HBr) byproduct, which can catalyze undesirable side
reactions like polymerization and aldol condensation.[5]

Mechanistic Pathway: Acid-Catalyzed a-Halogenation

The standard mechanism for a-halogenation of aldehydes and ketones in acidic media
proceeds through an enol intermediate.[6][7] The rate-determining step is the acid-catalyzed
tautomerization of the aldehyde to its corresponding enol.[7][8] This enol, being electron-rich
and nucleophilic, then readily attacks an electrophilic halogen source, such as molecular
bromine (Br2), to yield the a-halogenated product and regenerate the acid catalyst.
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Caption: Mechanism of acid-catalyzed a-bromination of an aldehyde.
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Recommended Synthetic Protocol: A High-Selectivity
Approach

To circumvent the low selectivity and polymerization issues of direct bromination, a more robust
and controllable two-step method is recommended.[5] This involves protecting the aldehyde as
a dimethyl acetal, performing the bromination on the more stable acetal, and then hydrolyzing it
back to the aldehyde. This approach prevents the HBr byproduct from degrading the sensitive
aldehyde group.
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Workflow: High-Selectivity Synthesis of 2-Bromo-3-methylbutanal

Step 1: Acetal Protection
Reagents: Methanol, p-TSA (cat.)
Conditions: Reflux

l

Intermediate:
3-Methylbutanal dimethyl acetal

Step 2: a-Bromination
Reagents: Brz, Dichloromethane
Conditions: 10°C

:

Intermediate:
2-Bromo-3-methylbutanal dimethyl acetal

Step 3: Deprotection (Hydrolysis)
Reagents: Dilute Acid (e.g., HCI)
Conditions: Stir at RT

Click to download full resolution via product page

Caption: Recommended two-step workflow for the synthesis of 2-Bromo-3-methylbutanal.
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Experimental Protocol (Adapted from[5])

Part A: Acetal Formation

To a solution of 3-methylbutanal (1.0 eq) in methanol (2.0 eq), add a catalytic amount of p-
toluenesulfonic acid (0.01 eq).

Heat the mixture to reflux for 2 hours, monitoring the reaction by GC-MS until the starting
aldehyde is consumed.

Cool the reaction to room temperature and neutralize the acid with a mild base (e.g., sodium
bicarbonate solution).

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium
sulfate, and concentrate under reduced pressure to yield crude 3-methylbutanal dimethyl
acetal.

Part B: Bromination and Hydrolysis

Dissolve the crude acetal (1.0 eq) in a suitable solvent like dichloromethane.
Cool the solution to 10°C in an ice bath.

Add molecular bromine (0.95 eq) dropwise over 2 hours, maintaining the temperature below
15°C. The slow addition is critical for selectivity.

After the addition is complete, stir for an additional hour.

Carefully add a dilute aqueous acid solution (e.g., 1M HCI) and stir vigorously at room
temperature for 1-2 hours to effect hydrolysis.

Separate the organic layer, wash sequentially with water, sodium thiosulfate solution (to
guench excess bromine), and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.

The crude 2-Bromo-3-methylbutanal can be purified by vacuum distillation.
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Reactivity and Synthetic Utility

The primary value of 2-Bromo-3-methylbutanal lies in its designed reactivity, making it a
powerful intermediate for building molecular complexity.

Dehydrobromination to a,B-Unsaturated Systems

One of the most valuable transformations of a-bromoaldehydes is their conversion into a,3-
unsaturated aldehydes via an E2 elimination pathway.[8][9] This reaction is typically achieved
by treatment with a non-nucleophilic, sterically hindered base like pyridine or DBU. The
resulting conjugated system is a key structural motif in many natural products and
pharmaceuticals.
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Caption: Key transformation of 2-Bromo-3-methylbutanal to an unsaturated aldehyde.

Nucleophilic Substitution

The carbon atom bearing the bromine is electrophilic and susceptible to S_N2 reactions with a
variety of nucleophiles. This allows for the introduction of diverse functional groups at the a-
position, such as azides, cyanides, or thiolates, further expanding its synthetic utility.

Analytical Characterization
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Unambiguous structural confirmation is paramount. A combination of mass spectrometry, NMR,
and IR spectroscopy provides a self-validating system to confirm the identity and purity of the

synthesized product.

Technique

Expected Observation

Rationale

Mass Spectrometry (MS)

Molecular ion peaks at m/z
~164 and ~166 with ~1:1

intensity.

This characteristic isotopic
pattern is the definitive
signature of a
monobrominated compound,
arising from the natural
abundance of the 7°Br and 81Br

isotopes.[4]

1H NMR Spectroscopy

Aldehyde proton (CHO) singlet
at 6 9.5-9.7 ppm. CHBr proton
doublet at 6 4.2-4.5 ppm.
Isopropyl CH multiplet and two
methyl doublets.

The chemical shifts are highly
diagnostic for the specific
protons in their electronic
environments. The coupling
patterns reveal the connectivity

of the atoms.

13C NMR Spectroscopy

Carbonyl carbon (C=0) signal
at & 190-200 ppm. CHBr
carbon signal at 6 50-60 ppm.

Confirms the presence of the
key aldehyde and bromo-

substituted carbon centers.

Infrared (IR) Spectroscopy

Strong, sharp C=0 stretch at
~1725 cm~t, C-H (aldehyde)
stretch near 2720 cm~* and
2820 cm~1. C-Br stretch at
500-600 cm~1.

These absorption frequencies
are characteristic of the
aldehyde and alkyl bromide
functional groups present in

the molecule.

Relevance in Research and Drug Development

While 2-Bromo-3-methylbutanal may not be a final drug product itself, it represents a class of

reagents—a-halo carbonyls—that are foundational in medicinal chemistry.

» Strategic Bromination: The introduction of a bromine atom into a drug candidate is a

recognized strategy to enhance binding affinity (via halogen bonding), improve selectivity, or
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modulate metabolic properties.[10]

o Versatile Building Block: The dual reactivity (electrophilic aldehyde and electrophilic a-
carbon) allows this compound to act as a versatile scaffold. It can be used to synthesize
heterocyclic cores or introduce specific side chains in the development of complex molecules
like kinase inhibitors.[11]

e Precursor to High-Value Intermediates: As demonstrated, it is a direct precursor to a,3-
unsaturated aldehydes, which are key starting materials for Michael additions and Diels-
Alder reactions, enabling the construction of complex ring systems.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 2-Bromo-3-
methylbutanal is a flammable liquid and vapor.[1] It is also reported to cause skin irritation,
serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
All manipulations should be conducted within a certified chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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